molecular formula C56H72F6IrN4P B6301827 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate CAS No. 808142-80-5

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate

Cat. No.: B6301827
CAS No.: 808142-80-5
M. Wt: 1138.4 g/mol
InChI Key: GGYZHJGJZOVCKC-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a central iridium ion coordinated with two distinct ligands: 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine The hexafluorophosphate anion serves as a counterion to balance the charge of the iridium(3+) cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Preparation of Ligands: : The ligands 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine are synthesized separately. These ligands can be prepared via Hiyama-Denmark cross-coupling reactions involving 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine .

  • Coordination to Iridium: : The ligands are then coordinated to an iridium(III) precursor, such as iridium trichloride. This coordination is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane or acetonitrile.

  • Formation of Hexafluorophosphate Salt: : The final step involves the addition of hexafluorophosphoric acid or a hexafluorophosphate salt to the reaction mixture to form the desired hexafluorophosphate salt of the iridium complex.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the ligands and the final product, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation and Reduction: : The iridium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and the presence of suitable oxidizing or reducing agents.

  • Substitution Reactions: : The ligands coordinated to the iridium center can be substituted with other ligands under appropriate conditions. This can be achieved by using stronger ligands or by altering the reaction environment.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrazine.

    Substitution Reagents: Ligand substitution can be facilitated by using ligands such as phosphines, amines, or other nitrogen-containing ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions may result in the formation of new iridium-ligand complexes.

Scientific Research Applications

The compound has several scientific research applications, including:

    Catalysis: It can be used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and C-H activation reactions.

    Materials Science: The compound can be incorporated into materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Photophysics: Due to its photophysical properties, the compound can be studied for its potential use in light-harvesting systems and photochemical reactions.

    Biological Applications: The compound can be explored for its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Mechanism of Action

The mechanism of action of this compound involves the interaction of the iridium center with various molecular targets. The iridium center can facilitate electron transfer processes, activate small molecules, and participate in catalytic cycles. The specific pathways and molecular targets depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its combination of ligands and the iridium center, which imparts specific photophysical and catalytic properties. The presence of the hexafluorophosphate anion also influences the solubility and stability of the compound.

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N.C18H24N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;7-12H,1-6H3;;/q2*-1;;-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYZHJGJZOVCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H72F6IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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